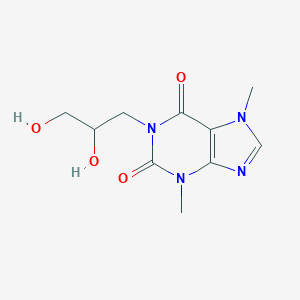
3,5-Dimethoxyphthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorus is a nonmetallic chemical element belonging to the nitrogen family (Group 15) of the periodic table. It is represented by the symbol P and has an atomic number of 15. Phosphorus exists in several allotropic forms, including white, red, and black phosphorus. At room temperature, white phosphorus is a colorless, semitransparent, soft, waxy solid that glows in the dark due to its chemiluminescence. Phosphorus is a vital element for life, playing a crucial role in biological molecules such as DNA, RNA, and ATP .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus can be synthesized through various methods, including the reduction of phosphate rocks with carbon in an electric furnace. This process involves heating phosphate rock (calcium phosphate) with coke and silica in an electric furnace at high temperatures to produce elemental phosphorus and calcium silicate. The reaction is as follows:
2Ca3(PO4)2+6SiO2+10C→6CaSiO3+10CO+P4
Industrial Production Methods
The industrial production of phosphorus primarily involves the electric furnace method, which was developed in the late 1800s. This method is still widely used today. In this process, phosphate rock is mixed with coke and silica and heated in an electric furnace at temperatures around 1500°C to 1700°C. The phosphorus vapor produced is then condensed under water to obtain white phosphorus .
Chemical Reactions Analysis
Types of Reactions
Phosphorus undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : Phosphorus readily oxidizes to form phosphorus pentoxide (P$4$O${10}$) when exposed to air. The reaction is highly exothermic:
P4+5O2→P4O10
-
Reduction: : Phosphorus can be reduced to form phosphine (PH$_3$) when reacted with strong reducing agents such as lithium aluminum hydride (LiAlH$_4$):
P4+4LiAlH4→4PH3+4LiAlO2
-
Substitution: : Phosphorus reacts with halogens to form phosphorus halides. For example, white phosphorus reacts with chlorine to form phosphorus trichloride (PCl$_3$):
P4+6Cl2→4PCl3
Common Reagents and Conditions
Common reagents used in phosphorus reactions include oxygen, chlorine, and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, with oxidation typically occurring at room temperature, while reduction and substitution reactions may require specific solvents and controlled temperatures .
Major Products
The major products formed from phosphorus reactions include phosphorus pentoxide (P$4$O${10}$), phosphine (PH$_3$), and phosphorus trichloride (PCl$_3$). These products have significant industrial and chemical applications .
Scientific Research Applications
Phosphorus has a wide range of scientific research applications across various fields:
-
Chemistry: : Phosphorus compounds are used as reagents and catalysts in organic synthesis. Phosphorus-based ligands are essential in transition metal catalysis.
-
Biology: : Phosphorus is a key component of nucleic acids (DNA and RNA) and is involved in energy transfer through adenosine triphosphate (ATP). It is also crucial for cell membrane structure as phospholipids.
-
Medicine: : Phosphorus compounds are used in pharmaceuticals, including bone health supplements and radiopharmaceuticals for imaging and cancer treatment.
-
Industry: : Phosphorus is used in the production of fertilizers, detergents, and flame retardants. Phosphorus-based materials are also used in the manufacture of semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
Phosphorus exerts its effects through various mechanisms depending on its chemical form and application. In biological systems, phosphorus is involved in the formation of high-energy phosphate bonds in ATP, which are crucial for energy transfer and metabolic processes. Phosphorus also plays a role in signal transduction pathways and the regulation of enzyme activity. In industrial applications, phosphorus compounds act as flame retardants by promoting the formation of a protective char layer that inhibits combustion .
Comparison with Similar Compounds
Phosphorus can be compared with other Group 15 elements such as nitrogen, arsenic, antimony, and bismuth. While all these elements share similar valence electron configurations, phosphorus is unique in its ability to form multiple allotropes and its high reactivity. Unlike nitrogen, which primarily forms stable diatomic molecules (N$_2$), phosphorus forms tetrahedral P$_4$ molecules. Phosphorus also exhibits a wider range of oxidation states compared to nitrogen, allowing it to participate in diverse chemical reactions .
Similar Compounds
- Nitrogen (N)
- Arsenic (As)
- Antimony (Sb)
- Bismuth (Bi)
Phosphorus stands out due to its essential role in biological systems and its extensive industrial applications.
Properties
CAS No. |
13133-05-6 |
|---|---|
Molecular Formula |
C10H10O6 |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
3,5-dimethoxyphthalic acid |
InChI |
InChI=1S/C10H10O6/c1-15-5-3-6(9(11)12)8(10(13)14)7(4-5)16-2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
UQUKRJYHFUTWCC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


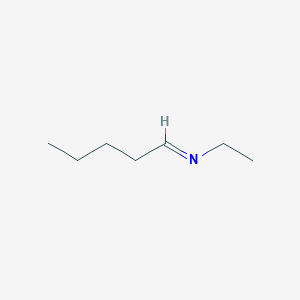

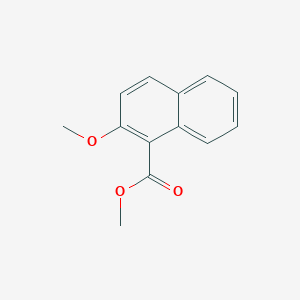
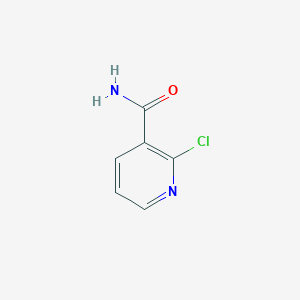
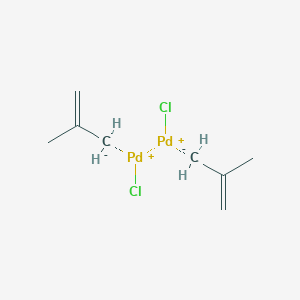
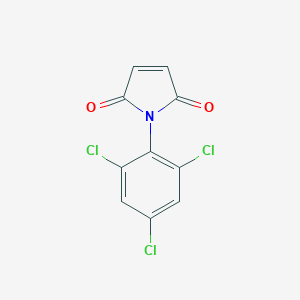
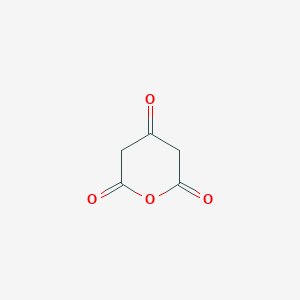

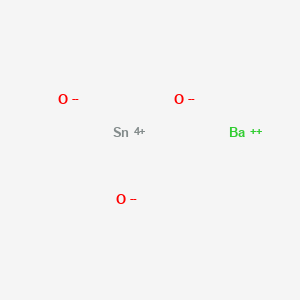
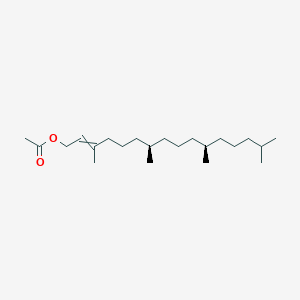
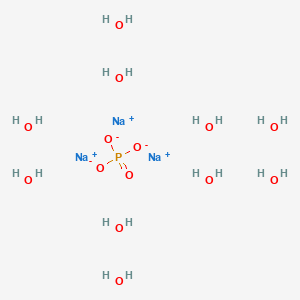

![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)
